Dihydrotetrabenazine
Overview
Description
Dihydrotetrabenazine (DTBZ) is an organic compound closely related to tetrabenazine . It is used as a PET radioligand for examining VMAT2 when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18 .
Synthesis Analysis
The synthesis of Dihydrotetrabenazine involves several steps. Tetrabenazine is reduced with NaBH4 to α-dihydrotetrabenazine and then resolved with di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate to subsequently give (+)- and (-)-α-dihydrotetrabenazine . The enantiomers are then oxidized under Swern conditions to prepare samples of (+)-tetrabenazine and (-)-tetrabenazine .Molecular Structure Analysis
There are two enantiomers of alpha-dihydrotetrabenazine. The dextrorotary (or (+) isomer) has a high affinity of about 1 nanomolar Ki whereas the levorotary (or (-) isomer) has approximately 1000 fold lower affinity with a Ki of about 2 micromolar .Chemical Reactions Analysis
Tetrabenazine activity is thought to result from four isomeric dihydrotetrabenazine (HTBZ) metabolites ([+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, [-]-β-HTBZ). Each isomer has a unique profile of vesicular monoamine transporter 2 (VMAT2) inhibition and off-target binding .Physical And Chemical Properties Analysis
Dihydrotetrabenazine is an organic compound with the chemical formula C19H29NO3 .Scientific Research Applications
VMAT2 Binding and Neurotoxins : DTBZ has been used to analyze VMAT2 binding in experimental models involving neurotoxic doses of methamphetamine (METH) or MPTP. This research helps in understanding the early damage to synaptic vesicles following neurotoxic insult (Hogan, Staal, & Sonsalla, 2000).
Postnatal Development Studies : DTBZ has been utilized in autoradiography studies to investigate the development of monoaminergic synaptic vesicles from birth to adulthood in the rat brain. This research provides insights into the development of dopaminergic areas in the brain (Leroux-Nicollet, Darchen, Scherman, & Costentin, 1990).
Striatal Monoaminergic Terminals in Neurodegenerative Diseases : The application of DTBZ in positron emission tomography (PET) imaging has been instrumental in studying striatal monoaminergic presynaptic terminals in patients with multiple system atrophy and sporadic olivopontocerebellar atrophy (Gilman et al., 1996).
Chromaffin Granule Membrane Studies : DTBZ binds to the membrane of purified bovine chromaffin granules, providing a means to study the catecholamine carrier of these granules (Scherman, Jaudon, & Henry, 1983).
Derivatization for Imaging VMAT2 : DTBZ has been derivatized for use in radiotracers for PET imaging of VMAT2, aiding in the diagnosis and monitoring of neurodegenerative diseases or pancreatic beta-cell mass (Kumar, Lo, Öz, & Sun, 2014).
Dopaminergic Denervation Visualization : The use of DTBZ in autoradiography allows for the visualization and quantitation of dopaminergic nerve terminals integrity in the striatum (Masuo, Pélaprat, Scherman, & Rostène, 1990).
Striatal Subsynaptic Fraction Study : Research involving [3H]DTBZ has shown that it binds to a single class of binding sites in bovine striatal synaptic vesicles, aiding in the understanding of synaptic vesicle distribution and function (Meshgin‐Azarian et al., 1988).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having Acute Inhalation Toxicity - Dusts and Mists, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity - (repeated exposure) Target Organs - Respiratory system .
Future Directions
Dihydrotetrabenazine and its derivatives have been used in the treatment of various hyperkinetic disorders. The high VMAT2 affinity of (+)- (2R,3R,11bR)-DTBZ has spurred the development of radiolabeled analogs that are valuable imaging agents for diagnosing neurological conditions . Furthermore, deutetrabenazine, a deuterated form of tetrabenazine, has been approved by the FDA for the treatment of chorea in Huntington’s disease and tardive dyskinesia .
properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrotetrabenazine | |
CAS RN |
3466-75-9, 171598-74-6 | |
Record name | Dihydrotetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.